molecular formula C16H26 B14726369 1,3,5-Triisopropyl-2-methylbenzene CAS No. 6319-85-3

1,3,5-Triisopropyl-2-methylbenzene

Cat. No.: B14726369
CAS No.: 6319-85-3
M. Wt: 218.38 g/mol
InChI Key: CHVOYGXBBWPDEU-UHFFFAOYSA-N
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Description

1,3,5-Triisopropyl-2-methylbenzene is an organic compound with the molecular formula C16H26 and a molecular weight of 218.3776 g/mol . It is a derivative of benzene, where three isopropyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triisopropyl-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, 1,3,5-trichlorobenzene can be reacted with an alkyl Grignard reagent in the presence of a catalyst such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) in diethyl ether. The reaction mixture is refluxed overnight, resulting in the formation of 1,3,5-trialkylbenzenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triisopropyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as aluminum chloride (AlCl3) are commonly employed.

Major Products Formed

    Oxidation: Depending on the conditions, products can include isopropyl alcohols, acetone, or carboxylic acids.

    Reduction: The major products are simpler hydrocarbons like isopropylbenzene.

    Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

1,3,5-Triisopropyl-2-methylbenzene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,3,5-Triisopropyl-2-methylbenzene depends on the specific reaction or application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. For example, in oxidation reactions, it interacts with oxidizing agents to form new products. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

1,3,5-Triisopropyl-2-methylbenzene can be compared with other similar compounds such as:

    1,3,5-Triisopropylbenzene: Lacks the methyl group at the 2-position.

    1,3,5-Trimethylbenzene: Has three methyl groups instead of isopropyl groups.

    1,3,5-Triethylbenzene: Contains ethyl groups instead of isopropyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

CAS No.

6319-85-3

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

2-methyl-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C16H26/c1-10(2)14-8-15(11(3)4)13(7)16(9-14)12(5)6/h8-12H,1-7H3

InChI Key

CHVOYGXBBWPDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C

Origin of Product

United States

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